molecular formula C8H6ClF3N2O B1318983 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea CAS No. 343247-69-8

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Cat. No.: B1318983
CAS No.: 343247-69-8
M. Wt: 238.59 g/mol
InChI Key: LJSGLEVVMDHAGH-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea is an organic compound with the molecular formula C8H6ClF3N2O. It is characterized by the presence of a chlorinated phenyl ring and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with suitable amines or urea derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out at room temperature or under mild heating . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:

Biological Activity

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea, also known as N-(4-chloro-3-(trifluoromethyl)phenyl)urea, is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly in cancer research. This compound features a unique structure that includes a urea group attached to a phenyl ring with chlorine and trifluoromethyl substituents. Its molecular formula is C8H6ClF3N2O, and it has a molecular weight of approximately 232.6 g/mol.

Biological Activity Overview

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Key findings include:

  • Cell Lines Tested : The compound has shown significant activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.
  • Mechanism of Action : Studies indicate that this compound induces apoptosis and causes cell cycle arrest at the G1 phase, making it a candidate for further development as an anticancer agent.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (µM)Mechanism of Action
A5498.5Induction of apoptosis
HCT-1167.2Cell cycle arrest (G1 phase)
PC-39.0Apoptotic pathways activation

These results suggest that the compound may serve as a promising therapeutic agent in oncology.

Interaction Studies

Research has explored the binding affinity of this compound to various biological targets involved in cancer proliferation. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions. Notably, the compound shows potential binding to proteins involved in critical signaling pathways that regulate cell growth and survival.

Case Studies

Recent studies have focused on the structural optimization of similar compounds to enhance their anticancer properties. For instance, a related compound, BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea), was synthesized and evaluated for its anticancer potential against various cell lines, showing promising results with lower IC50 values compared to standard treatments .

Comparative Analysis

A comparative analysis of structural analogs highlights differences in biological activity:

Compound NameStructureBiological Activity
1-(4-Chlorophenyl)-3-(trifluoromethyl)ureaStructureAntiproliferative
1-(4-Chlorophenyl)-3-(2-cyanophenyl)ureaStructurePotential antitumor activity
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)ureaStructureEnhanced biological profile

The presence of both chlorine and trifluoromethyl groups significantly enhances the lipophilicity and biological activity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea?

Methodological Answer: The synthesis typically involves reacting phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate with amines under controlled conditions. For example:

  • Reagents: Phenyl carbamate derivatives and 4-aminophenol.
  • Solvents: Acetonitrile or dichloromethane.
  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) at 0.2 mmol.
  • Reaction Conditions: Reflux at 65°C for 1 hour.
  • Purification: Filtration and washing with hexane to isolate the product .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy: Peaks at ~3340 cm⁻¹ (N-H stretch) and 1654 cm⁻¹ (C=O stretch) confirm urea functionality .
  • 1H NMR: Signals at δ 11.86 (s, 1H) and δ 9.39 (s, 1H) correspond to urea NH protons. Aromatic protons appear as multiplet signals (δ 7.522–8.670) .
  • ESI-MS: Molecular ion peak at m/z 458.49 (calculated 458.08 for C₂₂H₁₇ClF₃N₄O₂) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological assays involving this compound?

Methodological Answer:

  • Cross-Validation: Use orthogonal assays (e.g., MTT for cytotoxicity, Annexin V for apoptosis) to confirm activity.
  • Structural Analysis: Compare activity of analogs (e.g., trifluoromethyl vs. methyl substituents) to identify critical functional groups. For example, 1-[4-Chloro-3-(trifluoromethyl)phenyl]urea derivatives showed enhanced anticancer activity over non-fluorinated analogs in MCF-7 cells .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values to differentiate between true activity and assay noise.

Case Study:
Compound 82 (1-[4-Chloro-3-(trifluoromethyl)phenyl]urea derivative) exhibited antiproliferative activity against MCF-7 cells via the US-NCI protocol, while structural analogs with altered substituents showed reduced efficacy, highlighting the importance of the trifluoromethyl group .

Q. How can researchers optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Formation: Use HCl or sodium salts to improve aqueous solubility.
  • Co-Solvents: Employ DMSO:PBS mixtures (≤10% DMSO) for in vitro assays.
  • Purification: Recrystallization from ethanol/water or chromatography (e.g., silica gel, hexane/ethyl acetate gradients) enhances stability .
  • Lyophilization: Freeze-dry the compound for long-term storage.

Q. What is the proposed mechanism of action for its anticancer activity?

Methodological Answer:

  • Kinase Inhibition: Urea derivatives often target kinases (e.g., VEGFR, RAF) by binding to ATP pockets.
  • Apoptosis Induction: Assess caspase-3/7 activation via fluorometric assays.
  • Cell Cycle Analysis: Use flow cytometry (PI staining) to identify G1/S arrest.

Example:
In the US-NCI screen, compound 82 suppressed MCF-7 proliferation via kinase inhibition, with IC₅₀ values comparable to sorafenib .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (Cl, F), electron-withdrawing groups (CF₃), or bulky substituents.
  • Biological Testing: Compare IC₅₀ values across derivatives. For instance, trifluoromethyl-substituted ureas showed 10-fold higher activity than methyl analogs in kinase assays .
  • Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins.

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSGLEVVMDHAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591615
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343247-69-8
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium cyanate (1.7 g, 0.02 mol) was dissolved in water (17 ml) at room temperature to obtain a clear solution. This solution was then charged drop wise to the clear solution of 3-trifluoromethyl-4-chloro aniline (5 g, 0.025 mol) in acetic acid (25 ml) at 40° C.-45° C. within 1-2 hours. The reaction mass was then agitated for whole day cooling gradually to room temperature. The obtained solid was then filtered, washed with water and vacuum dried at 50° C. to afford (4.5 g) the desired product, i.e., 1-(4-chloro-3-(trifluoromethyl)phenyl)urea.
Name
Sodium cyanate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

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